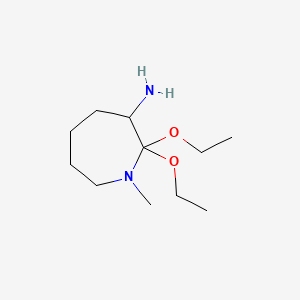

2,2-Diethoxy-1-methylazepan-3-amine

Descripción

2,2-Diethoxy-1-methylazepan-3-amine is a seven-membered azepane derivative featuring a methyl group at position 1, ethoxy substituents at position 2, and a primary amine at position 2. The diethoxy groups enhance solubility in organic solvents, while the methyl group contributes to steric and electronic modulation of the azepane ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though detailed experimental data on its synthesis, stability, or applications remain scarce in publicly accessible literature.

Propiedades

Número CAS |

142741-59-1 |

|---|---|

Fórmula molecular |

C11H24N2O2 |

Peso molecular |

216.325 |

Nombre IUPAC |

2,2-diethoxy-1-methylazepan-3-amine |

InChI |

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10(12)8-6-7-9-13(11)3/h10H,4-9,12H2,1-3H3 |

Clave InChI |

VHEGWYZKKLKSOE-UHFFFAOYSA-N |

SMILES |

CCOC1(C(CCCCN1C)N)OCC |

Sinónimos |

1H-Azepin-3-amine,2,2-diethoxyhexahydro-1-methyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Methylazetidin-3-amine Dihydrochloride

- Structure : A four-membered azetidine ring with a methyl group and amine at position 3, in dihydrochloride salt form.

- Key Differences: Ring Size and Strain: Azetidines (4-membered) exhibit higher ring strain compared to azepanes (7-membered), leading to greater reactivity and instability under acidic or thermal conditions . Substituent Effects: The dihydrochloride salt form of the azetidine derivative increases water solubility but limits compatibility with nonpolar solvents, whereas the diethoxy groups in 2,2-Diethoxy-1-methylazepan-3-amine favor solubility in organic media.

Dimethylamine Derivatives

- Structure : Simple secondary amines (e.g., dimethylamine, CAS 124-40-3) lack cyclic frameworks.

- Solubility: The diethoxy groups in the azepane derivative likely reduce hygroscopicity compared to hydrophilic amines like dimethylamine.

Research Findings and Limitations

- Analogous azepanes are typically synthesized via cyclization of linear precursors or ring-expansion reactions.

- Safety Data : highlights the absence of hazard classifications for 3-methylazetidin-3-amine dihydrochloride, but analogous safety profiles for the azepane derivative remain unreported.

- Functional Group Impact : The diethoxy groups in the target compound may confer oxidative stability compared to hydrolytically sensitive azetidine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.